![molecular formula C18H13ClF3N5O3 B2440517 N-[(Z)-2-[4-(4-clorofenil)-5-(trifluorometil)-4H-1,2,4-triazol-3-il]-2-nitroetenil]-4-metoxianilina CAS No. 400079-83-6](/img/structure/B2440517.png)

N-[(Z)-2-[4-(4-clorofenil)-5-(trifluorometil)-4H-1,2,4-triazol-3-il]-2-nitroetenil]-4-metoxianilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

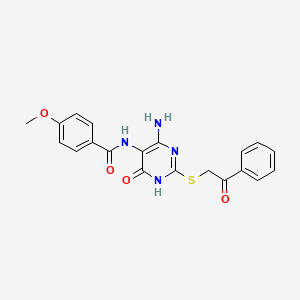

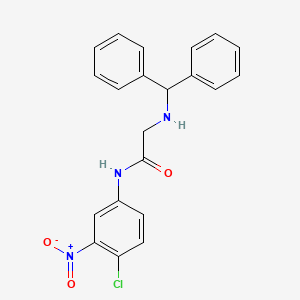

This compound is a complex organic molecule that contains several functional groups, including a triazole ring, a nitro group, and a methoxy group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazole ring, a five-membered ring containing two nitrogen atoms, is a notable feature. The electronegative nitrogen atoms and the polar bonds they form could have significant effects on the compound’s reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the nitro group could potentially undergo reduction reactions, while the triazole ring might participate in cycloaddition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could affect its solubility, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación

- Potencial Anticancerígeno: N-[(Z)-2-[4-(4-clorofenil)-5-(trifluorometil)-4H-1,2,4-triazol-3-il]-2-nitroetenil]-4-metoxianilina ha sido investigada por su potencial como agente anticancerígeno. Los investigadores exploran su capacidad para inhibir el crecimiento tumoral, inducir apoptosis e interferir con las vías de señalización de las células cancerosas .

- Semiconductores Orgánicos: this compound exhibe propiedades semiconductoras. Los investigadores exploran su uso en transistores de efecto de campo orgánico (OFET) y fotovoltaica orgánica (células solares) .

Química Medicinal y Desarrollo de Fármacos

Ciencia de Materiales y Electrónica Orgánica

Mecanismo De Acción

Mode of Action

It’s known that 3b-003 is an allele-selective molecule that decreases the expression of mutant htt (mhtt) while preserving the expression of wild type htt by targeting at snp3 .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. The compound’s interaction with mhtt suggests it may influence pathways related to huntington’s disease .

Pharmacokinetics

Pharmacokinetic studies would provide valuable information about the compound’s bioavailability, half-life, clearance rate, and potential for accumulation in tissues .

Result of Action

The molecular and cellular effects of 3B-003’s action are largely unknown. Its allele-selective activity suggests it may have a role in reducing the pathological effects of mutant HTT in Huntington’s disease .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]-4-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClF3N5O3/c1-30-14-8-4-12(5-9-14)23-10-15(27(28)29)16-24-25-17(18(20,21)22)26(16)13-6-2-11(19)3-7-13/h2-10,23H,1H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFROUMOEUDEEE-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC=C(C2=NN=C(N2C3=CC=C(C=C3)Cl)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N/C=C(/C2=NN=C(N2C3=CC=C(C=C3)Cl)C(F)(F)F)\[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClF3N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]ACETAMIDE](/img/structure/B2440439.png)

![2-(4-chlorophenoxy)-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2440449.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methoxybenzamide](/img/structure/B2440450.png)

![(2E)-3-[4-({4-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]prop-2-enoic acid](/img/structure/B2440451.png)